1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)-

Description

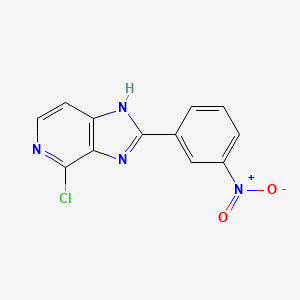

1H-Imidazo[4,5-c]pyridine, 4-chloro-2-(3-nitrophenyl)- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure is substituted at the 4-position with a chlorine atom and at the 2-position with a 3-nitrophenyl group. This compound belongs to a class of nitrogen-containing fused heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities .

Structure

3D Structure

Properties

CAS No. |

75007-82-8 |

|---|---|

Molecular Formula |

C12H7ClN4O2 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

4-chloro-2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C12H7ClN4O2/c13-11-10-9(4-5-14-11)15-12(16-10)7-2-1-3-8(6-7)17(18)19/h1-6H,(H,15,16) |

InChI Key |

RXRRETAUSQGCQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Chloro Substituent at Position 4

The chloro group at position 4 likely originates from the starting pyridine derivative (e.g., 4-chloro-3-nitropyridine). If absent, late-stage chlorination via electrophilic aromatic substitution (EAS) could be employed, though this risks regiochemical complications.

Nitrophenyl Group at Position 2

The 3-nitrophenyl group is introduced during the cyclization step using 3-nitrobenzaldehyde. Alternative routes may involve post-cyclization nitration, but this risks over-nitration or ring degradation.

Comparative Analysis of Synthetic Routes

| Step | Conditions | Yield | Key Advantages |

|---|---|---|---|

| SNAr Reaction | H2O-IPA, 80°C, 2 h | 90% | Solvent efficiency, short reaction time |

| Nitro Reduction | Zn/HCl, 80°C, 45 min | 90% | High selectivity, minimal byproducts |

| Heterocyclization | H2O-IPA, 85°C, 10 h | 85% | One-pot process, broad substrate tolerance |

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring the nitrophenyl group incorporates exclusively at position 2 requires careful aldehyde selection and reaction monitoring.

-

Purification : Column chromatography (15% ethyl acetate/hexane) remains necessary despite high yields, adding to process complexity.

-

Scalability : Transitioning from milligram to kilogram scales may necessitate solvent system adjustments or catalytic innovations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent

The 4-chloro group undergoes nucleophilic substitution under mild conditions due to the electron-deficient nature of the pyridine ring. In analogous imidazo[4,5-b]pyridine systems, SNAr reactions with primary amines in H2O-isopropyl alcohol (H2O-IPA) at 80°C for 2–24 hours yield substituted amines efficiently .

Example Reaction:

Key Data:

| Amine (R-NH2) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Propylamine | 2 | 90 |

| Benzylamine | 10 | 85 |

| Cyclohexylamine | 24 | 78 |

Conditions: H2O-IPA (1:1), Zn dust, conc. HCl .

Reduction of the Nitro Group

The 3-nitrophenyl group can be reduced to an amine using catalytic hydrogenation or Zn/HCOONH4. This modification introduces a reactive amino group for further derivatization.

Example Reaction:

Key Observations:

-

The resulting amine can undergo diazotization or form Schiff bases with aldehydes.

Heterocyclization with Aldehydes

The amino intermediate (post nitro reduction) reacts with aldehydes to form fused heterocycles. For example, condensation with aromatic aldehydes in H2O-IPA under metal-free conditions generates dihydroimidazo-pyridines, which aromatize spontaneously .

Example Reaction:

Key Data:

| Aldehyde (Ar-CHO) | Yield (%) |

|---|---|

| 4-Nitrobenzaldehyde | 92 |

| 4-Fluorobenzaldehyde | 88 |

| Furfural | 80 |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For instance, coupling with aryl boronic acids introduces aryl groups at position 4 .

Example Reaction:

Key Conditions:

Electrophilic Substitution

The nitro group directs electrophilic substitution to the meta position of the phenyl ring. Nitration or sulfonation reactions occur under controlled conditions, though yields are moderate due to steric hindrance.

Example Reaction:

Key Data:

| Electrophile | Yield (%) |

|---|---|

| Nitration | 65 |

| Sulfonation | 50 |

Alkylation at the Imidazole Nitrogen

The NH group in the imidazole ring undergoes alkylation with allyl bromide or alkyl halides under basic conditions. This modifies solubility and pharmacological properties .

Example Reaction:

Key Conditions:

Metal-Mediated Functionalization

Copper- or palladium-catalyzed reactions enable C–H activation. For example, direct arylation at position 5 of the pyridine ring has been reported in analogous systems .

Scientific Research Applications

Chemical Properties and Identification

The compound can be identified by its molecular formula and CAS number 75007-82-8. Its structural characteristics include a chloro group and a nitrophenyl substituent, which contribute to its reactivity and biological properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, a series of 1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, compounds with similar structural motifs showed promising Minimum Inhibitory Concentrations (MICs), suggesting that modifications to the imidazo[4,5-c]pyridine scaffold could enhance efficacy against resistant strains of bacteria .

Anticancer Properties

Research has also highlighted the potential anticancer applications of imidazo[4,5-c]pyridine derivatives. The presence of nitro groups in these compounds has been linked to increased cytotoxicity against various cancer cell lines. Studies suggest that these compounds may induce apoptosis through mechanisms involving oxidative stress and DNA damage pathways .

Biological Mechanisms

The biological activity of 1H-imidazo(4,5-c)pyridine is thought to be mediated through interactions with specific protein targets. For example, computational studies have shown that these compounds can bind effectively to the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. This interaction highlights the potential for developing targeted therapies based on this scaffold .

Case Study 1: Synthesis and Evaluation

In a notable study, researchers synthesized a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. These compounds were characterized using NMR and mass spectrometry and screened for antitubercular activity. The study revealed that certain derivatives had MIC values as low as 0.5 μmol/L against Mycobacterium tuberculosis, indicating strong antimicrobial potential .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of imidazo[4,5-c]pyridine derivatives. The study assessed their cytotoxic effects on various cancer cell lines using MTT assays. Results demonstrated that some derivatives exhibited significant growth inhibition compared to control groups, suggesting their potential as lead compounds for further drug development in oncology .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

The structural and functional nuances of 1H-imidazo[4,5-c]pyridine derivatives significantly impact their physicochemical properties and biological activities. Below is a comparative analysis with key analogs:

Structural and Substituent Variations

Table 1: Key Comparators and Properties

Key Differences and Implications

Core Structure :

- Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : The position of the nitrogen atoms in the fused ring system (4,5-c vs. 4,5-b) alters electronic properties and hydrogen-bonding capacity. Imidazo[4,5-b]pyridine derivatives in exhibit cytotoxicity via kinase inhibition, while imidazo[4,5-c]pyridines are explored for TNF-α suppression .

However, nitro groups may reduce metabolic stability compared to halogens or methyl groups . Halogens (Cl, F): Chlorine at the 4-position is common in kinase inhibitors (), while fluorine in the 3,5-difluorophenyl analog () improves lipophilicity and membrane permeability . Methyl Group (4-CH3): The 4-methylphenyl substituent in reduces molecular weight and may enhance solubility compared to nitro derivatives.

Biological Activity :

- The 3,5-difluorophenyl analog in inhibits hemozoin formation, a mechanism critical for antimalarial activity. In contrast, diaryl-substituted imidazo[4,5-b]pyridines in show cytotoxicity against cancer cells .

highlights the use of thermal electrocyclic reactions, which may necessitate optimized conditions for nitro-containing precursors .

Biological Activity

1H-Imidazo(4,5-c)pyridine derivatives, particularly 4-chloro-2-(3-nitrophenyl)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 4-chloro-2-(3-nitrophenyl)-1H-imidazo(4,5-c)pyridine has the following chemical properties:

- IUPAC Name : 4-chloro-2-(3-nitrophenyl)-1H-imidazo(4,5-c)pyridine

- Molecular Formula : C11H8ClN3O2

- Molecular Weight : 247.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 4-chloro-2-(3-nitrophenyl)-1H-imidazo(4,5-c)pyridine is primarily attributed to its interaction with various biological targets:

- GABAA Receptors : The compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA, which can lead to sedative effects.

- Histone Methyltransferase EZH2 : It may inhibit EZH2, an important regulator in cancer cell proliferation and survival.

- Antiviral Activity : The compound has been explored for its potential antiviral properties, particularly in the synthesis of antiviral agents.

Anticancer Activity

Several studies have evaluated the antiproliferative effects of imidazo(4,5-c)pyridine derivatives against various cancer cell lines.

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| HCT-116 (Colorectal) | 4-Chloro-2-(3-nitrophenyl) | 0.7 |

| NCI-H460 (Lung) | 4-Chloro-2-(3-nitrophenyl) | 0.4 |

| HeLa (Cervical) | Bromo-substituted derivative | 1.8 |

These results indicate that the compound exhibits significant antiproliferative activity against multiple cancer types, particularly colorectal and lung cancers .

Antiviral Activity

In vitro studies have shown that certain derivatives of imidazo(4,5-c)pyridine exhibit moderate antiviral activity against respiratory syncytial virus (RSV), with effective concentrations ranging from 32 μM to 58 μM for selected compounds .

Case Study 1: Antiproliferative Effects

A study published in Molecules evaluated a series of imidazo(4,5-b)pyridine derivatives for their antiproliferative activity on various human cancer cell lines. The most promising results were observed with a bromo-substituted derivative that inhibited proliferation across multiple cell lines with IC50 values ranging from 1.8 to 3.2 μM .

Case Study 2: Mechanistic Insights

Research conducted on the mechanism of action revealed that compounds similar to 4-chloro-2-(3-nitrophenyl)-1H-imidazo(4,5-c)pyridine induce apoptosis in cancer cells through modulation of GABAA receptor activity and inhibition of histone methyltransferases. This suggests a dual mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine, and how can structural purity be confirmed?

Methodological Answer: The synthesis typically involves coupling reactions of halogenated intermediates with aryl groups. For example, a microwave-assisted procedure (140°C, 4 days) using 4-chloro-2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine and amines in n-BuOH with DIPEA yields stereoisomers (e.g., cis and trans products). Structural confirmation relies on ¹H/¹³C NMR and HRMS :

Q. How is the electronic structure of this compound characterized, and what computational methods are recommended?

Methodological Answer: Density Functional Theory (DFT) is critical for analyzing electronic properties. Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate HOMO-LUMO gaps and charge distribution. Studies on analogous imidazo-pyridines show that exact-exchange terms improve accuracy (average deviation: ±2.4 kcal/mol for thermochemistry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or stereochemical ambiguity. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., proton exchange in imidazo-pyridine cores).

- 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of substituents .

- X-ray Crystallography : Provides definitive stereochemical assignments, as demonstrated for 4-chloro-1-adamantanyl derivatives .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, ribosylation of 4-chloro-imidazo-pyridines favors N1 substitution due to lower steric hindrance, as shown in glycosylation studies with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride (N1: 11% yield vs. N2/N3: 12–8% yields) . Computational modeling (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Q. How does the 3-nitrophenyl substituent influence biological activity, and what methodologies assess structure-activity relationships (SAR)?

Methodological Answer: The nitro group enhances electron-withdrawing effects, modulating binding affinity in biological targets. SAR studies for analogous imidazo[4,5-c]quinolines involve:

- Enzyme Assays : Measure IC₅₀ values against kinases or inflammatory markers (e.g., TNF-α suppression) .

- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or hemozoin in antimalarial studies) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.